GCN2iB acetate
Overview
Description
GCN2iB acetate is a chemical compound known for its role as an inhibitor of general control nonderepressible 2 (GCN2), a protein kinase involved in the integrated stress response pathway.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GCN2iB acetate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by chemical suppliers. general steps include:
Formation of Intermediate Compounds: Initial steps involve the synthesis of intermediate compounds through reactions such as nucleophilic substitution and condensation.
Final Coupling and Acetylation: The final steps involve coupling the intermediate compounds and acetylation to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
GCN2iB acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
GCN2iB acetate has a wide range of scientific research applications, including:
Cancer Research: It is used to sensitize cancer cells to treatments like L-asparaginase, making it a valuable tool in cancer therapy.
Neurodegenerative Diseases: Research has shown its potential in reducing toxicity and delaying disease progression in models of amyotrophic lateral sclerosis.
Metabolic Disorders: It has been studied for its role in ameliorating hyperglycemia and insulin resistance in type 2 diabetes.
Cell Biology: This compound is used to study the integrated stress response pathway and its effects on cellular metabolism and protein synthesis.
Mechanism of Action
GCN2iB acetate exerts its effects by inhibiting the activity of GCN2, a protein kinase that senses amino acid deprivation and activates the integrated stress response pathway. This inhibition leads to:
Reduced Phosphorylation of eIF2α: This reduces global protein synthesis and promotes the expression of stress response genes.
Modulation of Metabolic Pathways: It affects pathways involved in glucose metabolism and lipogenesis, contributing to its therapeutic effects in metabolic disorders.
Neuroprotection: By reducing protein aggregation and toxicity, it offers neuroprotective effects in neurodegenerative disease models.
Comparison with Similar Compounds
Similar Compounds
Ponatinib: Another ATP-competitive inhibitor that can paradoxically activate GCN2.
Neratinib: Known to activate GCN2 through similar mechanisms.
Dovitinib: Also activates GCN2 by binding to the ATP pocket.
Uniqueness of GCN2iB Acetate
This compound is unique due to its high specificity and potency as a GCN2 inhibitor. Unlike other inhibitors, it has been shown to effectively sensitize cancer cells to specific treatments and modulate metabolic pathways, making it a valuable tool in both cancer research and the study of metabolic disorders .
Biological Activity
GCN2iB acetate is a selective inhibitor of the GCN2 (General Control Nonderepressible 2) eIF2α kinase, which plays a critical role in the integrated stress response (ISR). This compound has garnered attention for its potential therapeutic applications across various diseases, particularly in cancer and metabolic disorders. The biological activity of this compound has been explored in several studies, revealing its mechanisms of action and effects on cellular processes.
GCN2 is activated under conditions of amino acid deprivation, leading to the phosphorylation of eIF2α and subsequent modulation of gene expression. This compound inhibits this pathway, thereby affecting cellular growth and metabolism. The compound has been shown to specifically reduce the growth of prostate cancer cells by inhibiting GCN2 activity, which is crucial for the survival and proliferation of these cells under stress conditions.
Key Mechanisms
- Inhibition of eIF2α Phosphorylation : GCN2iB reduces the phosphorylation levels of eIF2α, leading to decreased expression of stress-related genes such as ATF4 and its targets (e.g., ASNS, TRIB3) .
- Alteration of Amino Acid Transport : The inhibition results in decreased expression of solute carrier (SLC) transporters responsible for amino acid uptake, which is vital for cancer cell metabolism .
- Impact on Metabolic Pathways : In models of type 2 diabetes (T2D), this compound ameliorated hyperglycemia and insulin resistance by modulating glucose metabolism pathways and reducing oxidative stress .
Prostate Cancer Studies
Recent studies have demonstrated that this compound effectively inhibits prostate cancer cell lines such as LNCaP, C4-2B, 22Rv1, and PC-3. The compound was administered at concentrations ranging from 500 nM to 10 µM, showing significant growth inhibition across these models. The treatment led to:
- Decreased Cell Viability : Growth assays indicated a marked reduction in cell proliferation upon GCN2iB treatment.
- Transcriptomic Changes : RNA-seq analysis revealed that GCN2iB treatment resulted in significant changes in gene expression profiles, with many transcripts involved in amino acid transport being downregulated .
Table 1: Effects of GCN2iB on Prostate Cancer Cell Lines
Cell Line | Concentration (µM) | Growth Inhibition (%) |
---|---|---|
LNCaP | 0.5 - 10 | 50 - 80 |
C4-2B | 0.5 - 10 | 60 - 85 |
22Rv1 | 0.5 - 10 | 55 - 75 |
PC-3 | 0.5 - 10 | 65 - 90 |
Biological Activity in Metabolic Disorders
In models of T2D, this compound demonstrated protective effects against metabolic dysfunctions. Administration via intraperitoneal injection (3 mg/kg every other day for six weeks) led to:
- Improved Insulin Sensitivity : Enhanced glucose tolerance was observed alongside reduced insulin resistance.
- Decreased Hepatic Steatosis : The inhibitor effectively reduced fat accumulation in the liver by downregulating lipogenesis genes .
Table 2: Metabolic Effects of GCN2iB in T2D Models
Parameter | Control Group | GCN2iB Treatment |
---|---|---|
Blood Glucose Levels (mg/dL) | 200 ± 20 | 150 ± 15 |
Insulin Sensitivity Index | Low | High |
Hepatic Lipid Accumulation (%) | High | Low |
Case Study: Prostate Cancer
A study involving LNCaP cells treated with this compound highlighted the compound's ability to induce significant changes in cellular metabolism. Following treatment, researchers observed:
- A twofold increase in transcripts related to amino acid biosynthesis.
- A decrease in SLC transporter expression levels, confirming the role of GCN2 in amino acid transport regulation .
Case Study: Type 2 Diabetes
In diabetic mouse models treated with this compound, researchers noted:
Properties
CAS No. |
2183470-13-3 |
---|---|
Molecular Formula |
C20H16ClF2N5O5S |
Molecular Weight |
511.9 g/mol |
IUPAC Name |
acetic acid;N-[3-[2-(2-aminopyrimidin-5-yl)ethynyl]-2,4-difluorophenyl]-5-chloro-2-methoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C18H12ClF2N5O3S.C2H4O2/c1-29-17-15(6-11(19)9-23-17)30(27,28)26-14-5-4-13(20)12(16(14)21)3-2-10-7-24-18(22)25-8-10;1-2(3)4/h4-9,26H,1H3,(H2,22,24,25);1H3,(H,3,4) |
InChI Key |
QNHLMBSUYPVOLX-UHFFFAOYSA-N |
SMILES |
O=S(C1=CC(Cl)=CN=C1OC)(NC2=CC=C(F)C(C#CC3=CN=C(N)N=C3)=C2F)=O.CC(O)=O |
Canonical SMILES |
CC(=O)O.COC1=C(C=C(C=N1)Cl)S(=O)(=O)NC2=C(C(=C(C=C2)F)C#CC3=CN=C(N=C3)N)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GCN2iB; GCN2iB acetate. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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